molecular formula C14H20O3 B134388 Cuspidiol CAS No. 51593-96-5

Cuspidiol

Cat. No.: B134388
CAS No.: 51593-96-5
M. Wt: 236.31 g/mol
InChI Key: GAXDMZRXKOERED-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

Cuspidiol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: Substitution reactions can occur at the phenolic hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated derivatives

Comparison with Similar Compounds

Properties

IUPAC Name

(E)-4-[4-(3-hydroxypropyl)phenoxy]-2-methylbut-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-12(11-16)8-10-17-14-6-4-13(5-7-14)3-2-9-15/h4-8,15-16H,2-3,9-11H2,1H3/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXDMZRXKOERED-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC=C(C=C1)CCCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\COC1=CC=C(C=C1)CCCO)/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cuspidiol
Reactant of Route 2
Cuspidiol
Reactant of Route 3
Cuspidiol
Reactant of Route 4
Reactant of Route 4
Cuspidiol
Reactant of Route 5
Reactant of Route 5
Cuspidiol
Reactant of Route 6
Cuspidiol
Customer
Q & A

Q1: What is cuspidiol and what is its chemical structure?

A1: this compound is a natural phenylpropanoid first isolated from Rutaceous plants [, ]. Its structure is characterized as 3-{4-[(E)-4-hydroxy-3-methylbut-2-enyloxy]phenyl}propanol []. This means it contains a propanol group connected to a phenyl ring, which is further linked to a (E)-4-hydroxy-3-methylbut-2-enyloxy substituent.

Q2: Has this compound been synthesized, and if so, are there any specific methods highlighted in the research?

A2: Yes, alongside its natural isolation, this compound has been successfully synthesized independently []. Furthermore, a highly stereoselective synthesis method utilizing the [, ]sigmatropic rearrangement of α-substituted N,N-dimethylmethallylamine N-oxides has proven efficient in producing this compound []. This method is particularly notable as it predominantly yields the desired trans olefin configuration at the allylic position where oxygenation occurs.

Q3: Are there other natural compounds structurally similar to this compound mentioned in the research?

A3: Yes, the research mentions two other phenylpropanoids, boninenal and methyl boninenalate, which were found alongside this compound []. These compounds share a similar core structure with this compound, differing mainly in the functional groups attached to the phenylpropanoid backbone.

Q4: Where can I find more information about the initial discovery and characterization of this compound?

A4: While the provided abstracts offer a concise overview, the full research paper titled "this compound, A NEW MONOMERIC PHENYL PROPANOID" [] would likely contain more detailed information regarding the initial discovery, isolation, and characterization of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.